{5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol is a complex heterocyclic compound characterized by its unique triazolo and oxazepin structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The compound is classified under triazoles and oxazepines, which are known for their diverse pharmacological properties.
The compound can be sourced from various chemical suppliers and research institutions focusing on heterocyclic compounds. It is classified as a triazolo-oxazepine derivative, which places it within a category of compounds that often exhibit significant therapeutic potential.
The synthesis of {5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol involves several synthetic routes. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the use of hydrazine derivatives in the presence of aldehydes or ketones can yield triazole derivatives that can further react to form oxazepine structures.
The synthesis typically requires:
For example, a typical synthesis might involve refluxing a mixture of hydrazine hydrate with an appropriate carbonyl compound in ethanol for several hours to yield the desired triazole structure before further cyclization into the oxazepine framework .
The molecular structure of {5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol features:
The compound's molecular formula is , with a molecular weight of approximately 218.22 g/mol. Structural elucidation can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
The compound can participate in various chemical reactions typical of heterocycles:
For instance, reactions involving electrophilic aromatic substitution can modify the triazole ring to enhance biological activity. Additionally, the hydroxymethyl group can undergo oxidation or etherification to produce derivatives with different pharmacological profiles .
The mechanism of action for {5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol may involve interaction with specific biological targets such as enzymes or receptors. The presence of both nitrogen-containing rings allows for potential binding interactions that could inhibit or activate biological pathways relevant to therapeutic effects.
Research indicates that compounds with similar structures often exhibit activity against various biological targets including:
The physical properties include:
Chemical properties include:
{5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol has potential applications in:
This compound exemplifies the ongoing interest in heterocyclic chemistry for drug discovery and development due to its structural diversity and biological relevance.
{5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol (CAS: 2031269-23-3) represents a structurally complex heterocyclic system that integrates two pharmacologically significant rings: a 1,2,4-triazole and a 1,4-oxazepine. The IUPAC systematic name, (5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methanol, precisely defines its saturated bicyclic framework with a hydroxymethyl substituent at the 3-position of the triazole ring. This nomenclature reflects the fusion pattern where the triazole ring (positions 4 and 3) bridges with the oxazepine ring (positions d and 4) [1]. The molecular formula is C₇H₁₁N₃O₂ (molecular weight: 169.18 g/mol), confirmed through analytical characterization data [1].
Table 1: Nomenclature and Identifiers of {5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol
System | Identifier |
---|---|
Systematic Name | (5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methanol |
CAS Registry Number | 2031269-23-3 |
SMILES Notation | OCC₁=NN=C₂N₁CCOCC₂ |
Canonical SMILES | OCC₁=NN=C₂CCOCCN₂₁ |
InChI Key | CHMIIDAKGWNKAF-UHFFFAOYSA-N |
Structurally, this compound features a fully saturated 7-membered 1,4-oxazepine ring fused to the triazole moiety, which eliminates potential aromaticity in the oxazepine component. The fusion creates a rigid boat-like conformation in the oxazepine ring, as evidenced by the bridging methylene groups (positions 5,6,8,9). The hydroxymethyl group (-CH₂OH) at the triazole's 3-position serves as a versatile handle for chemical derivatization and influences electronic distribution via inductive effects. The saturated nature confers conformational flexibility while the fused system maintains planarity at the triazole-oxazepine junction, facilitating π-stacking interactions in biological targets [1].
Table 2: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₇H₁₁N₃O₂ |
Molecular Weight | 169.18 g/mol |
Hydrogen Bond Donor Count | 1 (hydroxyl group) |
Hydrogen Bond Acceptor Count | 5 (triazole N, oxazepine O, hydroxyl O, triazole N=N) |
Topological Polar Surface Area (TPSA) | 89.52 Ų |
The fused triazolo-oxazepine scaffold exhibits pronounced bioactivity due to its balanced amphiphilicity and hydrogen-bonding capabilities. While specific biological data for {5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol requires further exploration, structurally analogous compounds demonstrate therapeutic potential across multiple target classes. Patent literature reveals that triazolo-oxazepine derivatives function as kinase inhibitors, particularly targeting the phosphatidylinositol-3-kinase pathway (e.g., compounds containing the 9-oxa-5,6,11-triazatricyclo[8.4.0.0²,⁶]tetradeca system). These inhibitors exploit the triazole-oxazepine core's ability to occupy adenine-binding pockets of kinases through complementary hydrogen bonding and hydrophobic interactions [5].
Table 3: Therapeutic Domains of Triazolo-Oxazepine Analogues
Therapeutic Area | Molecular Targets | Structural Features Enabling Activity |
---|---|---|
Kinase Inhibition | Phosphatidylinositol-3-kinase, Serine/Threonine Kinases | Triazole N-atoms coordinate with catalytic lysine; oxazepine oxygen forms backbone hydrogen bonds |
Ectopic Calcification | ABCC6 Transporter Modulation | Scaffold mimics nucleotide triphosphates; hydroxymethyl group enhances solubility for membrane penetration |
Central Nervous System Disorders | γ-Aminobutyric Acid Receptors | Bicyclic system mimics benzodiazepine geometry with altered heteroatom positioning |
The hydroxymethyl substituent significantly enhances the compound's derivatization potential and pharmacokinetic profile. It enables prodrug strategies (e.g., esterification) and serves as an anchor for linker conjugation in PROTACs (proteolysis targeting chimeras). Furthermore, this group improves aqueous solubility compared to unsubstituted analogues, facilitating better bioavailability—a critical factor in oral drug development. Molecular hybridization approaches have successfully merged this core with sulfonamide groups (e.g., 5-chloro-2-methoxy-N-(9-oxa-5,6,11-triazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),2,4,11,13-pentaen-13-yl)benzenesulfonamide) to yield compounds active against vascular calcification disorders like pseudoxanthoma elasticum and generalized arterial calcification of infancy [3]. These derivatives inhibit pathological mineralization by modulating ABCC6-mediated adenosine triphosphate release, demonstrating how minor modifications to the triazolo-oxazepine scaffold yield clinically significant effects [3].
The oxazepine ring's flexibility permits optimal binding to structurally diverse targets. For example, in PI3Kδ inhibitors, the oxygen atom forms a key hydrogen bond with Val828 in the affinity pocket, while the triazole nitrogen interacts with catalytic lysine residues. This dual interaction mode, combined with the scaffold’s conformational adaptability, explains the high target selectivity observed in kinase profiling studies [5]. Current research focuses on exploiting these features to develop isoform-specific inhibitors for oncology and inflammatory diseases, positioning {5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol as a versatile precursor for next-generation targeted therapeutics.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1